Introduction: The Strategic Value of a Functionalized Pyridine Core
Introduction: The Strategic Value of a Functionalized Pyridine Core
An In-depth Technical Guide to 6-Chloro-5-methylpyridin-3-ol (CAS 54232-03-0)
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of molecular design. Among these, the pyridine ring is a privileged structure, present in numerous FDA-approved drugs and advanced materials. 6-Chloro-5-methylpyridin-3-ol is a strategically functionalized pyridine derivative that offers a unique combination of reactive sites, making it a valuable building block for complex molecular architectures.
The presence of a hydroxyl group provides a nucleophilic center and a hydrogen bond donor, crucial for modulating solubility and target engagement. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a handle for transition metal-catalyzed cross-coupling reactions. The methyl group at the 5-position provides steric and electronic influence, allowing for fine-tuning of the molecule's properties and its interactions with biological targets. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this versatile intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While extensive experimental data for 6-Chloro-5-methylpyridin-3-ol is not widely published, we can consolidate known information and provide expert-driven predictions based on its chemical structure.
Core Properties
The key physicochemical properties of 6-Chloro-5-methylpyridin-3-ol are summarized in the table below. The data is a combination of information from chemical suppliers and computationally predicted values from robust algorithms.[1]
| Property | Value | Source |
| CAS Number | 54232-03-0 | [1] |
| Molecular Formula | C₆H₆ClNO | [2] |
| Molecular Weight | 143.57 g/mol | [1][2] |
| IUPAC Name | 6-chloro-5-methylpyridin-3-ol | [1] |
| Synonyms | 2-Chloro-5-hydroxy-3-methylpyridine, 6-Chloro-5-methyl-3-pyridinol | [1][2] |
| Appearance | Typically a solid at room temperature (predicted) | [3] |
| Boiling Point | 353.0 ± 37.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [4] |
| LogP (XLogP3) | 1.8 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1][2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO due to the hydroxyl group. Limited solubility in water is anticipated. | Structural Analysis |
Spectroscopic Signature Analysis
Predicting the spectroscopic fingerprint of a molecule is a critical skill for reaction monitoring and structural confirmation. Although experimental spectra are not publicly available, the expected characteristics can be reliably inferred.
1H NMR (Proton NMR):
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Aromatic Protons: The pyridine ring contains two protons. The proton at the 2-position (between the N and OH) and the proton at the 4-position will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). They will likely appear as doublets due to coupling with each other.
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Methyl Protons (-CH3): A singlet corresponding to the three protons of the methyl group will appear in the upfield region, likely around δ 2.0-2.5 ppm.[5]
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Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically δ 4.0-7.0 ppm, but can be broader and exchangeable with D₂O). Its position is highly dependent on solvent and concentration.
13C NMR (Carbon NMR):
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Aromatic Carbons: Five distinct signals are expected in the downfield region (δ 110-160 ppm) corresponding to the five carbons of the pyridine ring. The carbon bearing the chlorine (C6) and the carbon bearing the hydroxyl group (C3) will be significantly shifted.
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Methyl Carbon (-CH3): A single peak in the upfield region (δ 15-25 ppm).
IR (Infrared) Spectroscopy:
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O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group hydrogen bonding.
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C=C and C=N Stretches: A series of sharp to medium peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring vibrations.[6]
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C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 143. A characteristic isotopic pattern will be observed for the M+2 peak at m/z 145, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
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Fragmentation: Common fragmentation pathways would include the loss of HCl (M-36) or the loss of a methyl radical (M-15).
Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. While a specific published procedure for 6-Chloro-5-methylpyridin-3-ol is elusive, a chemically sound synthetic route can be designed based on established transformations of pyridine derivatives, particularly from related patent literature. A plausible and efficient approach involves the chlorination of a pyridinol precursor.
Proposed Synthetic Workflow: Chlorination of 5-Methylpyridin-3-ol
The most logical precursor is 5-methylpyridin-3-ol. The critical step is the regioselective introduction of a chlorine atom at the C6 position. This position is ortho to the ring nitrogen, making it susceptible to certain types of halogenation reactions.
Caption: Proposed workflow for the synthesis of 6-Chloro-5-methylpyridin-3-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be checked at each stage using standard analytical techniques like TLC and NMR.
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-methylpyridin-3-ol (1.0 eq).
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Solvent Addition: Add a suitable inert solvent such as acetonitrile or dichloromethane to dissolve the starting material completely.
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Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise to the stirred solution at room temperature. The slight stoichiometric excess ensures complete consumption of the starting material.
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Causality Insight: NCS is chosen as a mild chlorinating agent. Harsher reagents like POCl₃, often used to convert pyridones to chloropyridines, could lead to undesired side reactions with the free hydroxyl group.[7] The pyridine ring is sufficiently activated by the hydroxyl group for electrophilic chlorination.
-
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted NCS. Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 6-Chloro-5-methylpyridin-3-ol.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 6-Chloro-5-methylpyridin-3-ol stems from the distinct reactivity of its three functional handles, which can be addressed selectively under different reaction conditions.
Sources
- 1. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 6. Pyridine [webbook.nist.gov]
- 7. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
